molecular formula C8H10Cl3N B6185316 1-(3,4-dichloro-2-methylphenyl)methanamine hydrochloride CAS No. 2624137-53-5

1-(3,4-dichloro-2-methylphenyl)methanamine hydrochloride

Cat. No. B6185316
CAS RN: 2624137-53-5
M. Wt: 226.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichloro-2-methylphenyl)methanamine hydrochloride (also known as 3,4-DCPM) is an organic compound that is used as a reagent in various scientific research applications. It is a white crystalline solid with a molecular formula of C8H10Cl2N•HCl. 3,4-DCPM is commonly used in a variety of laboratory experiments, such as protein synthesis, enzyme activity and biochemical studies.

Scientific Research Applications

3,4-DCPM is widely used in various scientific research applications. It is used in the synthesis of various proteins, enzymes, and other biochemical compounds. It is also used in enzyme activity studies, as well as biochemical studies. Additionally, 3,4-DCPM can be used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and antivirals.

Mechanism of Action

3,4-DCPM acts as a reagent in various biochemical reactions. It acts as a proton donor, which facilitates the transfer of protons between molecules. This allows the formation of new bonds between molecules, resulting in the formation of new compounds. Additionally, 3,4-DCPM can act as a catalyst in various reactions, allowing for the formation of new compounds in a shorter period of time.
Biochemical and Physiological Effects
3,4-DCPM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. Additionally, 3,4-DCPM has been shown to increase the activity of certain proteins, such as cytochrome P450. Furthermore, 3,4-DCPM has been shown to have an inhibitory effect on certain cellular processes, such as cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The use of 3,4-DCPM in laboratory experiments offers several advantages. It is a relatively inexpensive reagent, and it is readily available. Additionally, it is a highly reactive compound, which allows for the synthesis of a variety of compounds in a short period of time. However, there are some limitations to the use of 3,4-DCPM in laboratory experiments. It is a relatively toxic compound, and it should be handled with care. Additionally, it is a relatively volatile compound, and it should be stored in an airtight container.

Future Directions

There are several potential future directions for the use of 3,4-DCPM in scientific research. One potential direction is the use of 3,4-DCPM in drug development. It could be used to synthesize new drugs, such as antibiotics, antifungals, and antivirals. Additionally, 3,4-DCPM could be used in the synthesis of new proteins and enzymes, which could be used in various biochemical studies. Finally, 3,4-DCPM could be used in the synthesis of new compounds, which could be used in a variety of laboratory experiments.

Synthesis Methods

3,4-DCPM is synthesized from 3,4-dichlorophenylmethanamine (DCPM) and hydrochloric acid (HCl). The reaction proceeds in two steps. In the first step, DCPM is treated with an excess of HCl in an aqueous solution. This reaction results in the formation of 1-(3,4-dichloro-2-methylphenyl)methanamine hydrochloride (3,4-DCPM). The second step is the separation of the product from the reaction mixture. This is achieved by either crystallization or precipitation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-dichloro-2-methylphenyl)methanamine hydrochloride involves the reaction of 3,4-dichloro-2-methylaniline with formaldehyde followed by reduction of the resulting imine with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "3,4-dichloro-2-methylaniline", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,4-dichloro-2-methylaniline is reacted with formaldehyde in the presence of an acid catalyst to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is quaternized with hydrochloric acid to form 1-(3,4-dichloro-2-methylphenyl)methanamine hydrochloride." ] }

CAS RN

2624137-53-5

Product Name

1-(3,4-dichloro-2-methylphenyl)methanamine hydrochloride

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5

Purity

95

Origin of Product

United States

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